Ingenol-3-bezoate

Protein Kinase C Binding Affinity Kinetics

Secure Ingenol-3-benzoate as a well-characterized reference for PKCδ SAR exploration. This unsubstituted 3-benzoate parent offers a quantifiably distinct profile—higher IL-8/TNFα EC50 values and reduced pH 7.4 stability (30% recovery)—providing a clear benchmark for evaluating acyl group modifications. Essential for dissecting PKCδ-dependent pathways.

Molecular Formula C27H32O6
Molecular Weight 452.5 g/mol
Cat. No. B10849419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIngenol-3-bezoate
Molecular FormulaC27H32O6
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)CO
InChIInChI=1S/C27H32O6/c1-14-12-26-15(2)10-19-20(25(19,3)4)18(22(26)30)11-17(13-28)21(29)27(26,32)23(14)33-24(31)16-8-6-5-7-9-16/h5-9,11-12,15,18-21,23,28-29,32H,10,13H2,1-4H3/t15-,18+,19-,20+,21-,23+,26?,27+/m1/s1
InChIKeyVYLJAGRINUHTSF-KTOZFIMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ingenol-3-benzoate: Chemical Identity and Baseline Pharmacological Profile for Research Procurement


Ingenol-3-benzoate (also referred to as ingenol 3-monobenzoate, CAS 83036-64-0) is a diterpene ester belonging to the ingenane family of protein kinase C (PKC) agonists. The compound is characterized by a benzoate ester at the C3 hydroxyl position of the ingenol core, distinguishing it from the clinically utilized ingenol-3-angelate (ingenol mebutate). It binds with high affinity to the C1 regulatory domain of PKC isoforms (Ki = 0.14 nM) and elicits downstream effects including pro-inflammatory cytokine release, oxidative burst induction, and cell death pathways [1].

Why Ingenol-3-benzoate Cannot Be Casually Replaced by Other Ingenol Esters in Critical Assays


Ingenol esters exhibit divergent biological profiles despite sharing a common diterpene core. The nature of the C3 acyl substituent profoundly influences PKC isoform selectivity, cellular membrane partitioning kinetics, and metabolic stability [1]. The 3-benzoate moiety confers a distinct binding conformation within the PKCδ C1 domain compared to the 3-angelate, leading to altered downstream signaling efficacy and cytotoxicity thresholds [2]. Direct substitution without empirical validation risks irreproducible activation dynamics and misinterpretation of structure-activity relationships.

Ingenol-3-benzoate Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Analogs


PKC Binding Affinity: Ingenol-3-benzoate vs. Ingenol-3-angelate (Ingenol Mebutate)

Ingenol-3-benzoate exhibits a binding affinity for PKC characterized by a Ki of 0.14 nM . In contrast, the clinically used comparator ingenol-3-angelate (ingenol mebutate) displays Ki values of 0.3, 0.105, 0.162, 0.376, and 0.171 nM for PKC-α, PKC-β, PKC-γ, PKC-δ, and PKC-ε isoforms, respectively . The Ki for ingenol-3-benzoate is numerically comparable to the most potent isoform affinities of ingenol-3-angelate, suggesting that the benzoate ester does not compromise high-affinity C1 domain engagement.

Protein Kinase C Binding Affinity Kinetics

Pro-inflammatory Cytokine Release (IL-8) in Primary Human Keratinocytes: Direct Comparison of Ingenol-3-benzoate and Ingenol-3-angelate

In a head-to-head comparison within the same experimental series, ingenol-3-benzoate (compound 10) induced IL-8 release from human primary epidermal keratinocytes with an EC50 of 182 nM, whereas the reference compound ingenol-3-angelate (compound 35) displayed an EC50 of 88 nM under identical assay conditions (6 h incubation, HTRF detection) [1]. This represents an approximate 2.1-fold higher EC50 for the benzoate ester, indicating a modest reduction in potency for this specific pro-inflammatory endpoint.

Inflammation Cytokine Release Dermatology

TNFα Release in Primary Human Keratinocytes: Direct Comparison of Ingenol-3-benzoate and Ingenol-3-angelate

Under the same experimental conditions as the IL-8 assay, ingenol-3-benzoate (compound 10) induced TNFα release with an EC50 of 88 nM, while ingenol-3-angelate (compound 35) exhibited an EC50 of 54 nM [1]. This corresponds to a 1.6-fold higher EC50 for the benzoate ester, mirroring the trend observed for IL-8.

TNFα Cytokine Release Inflammation

Chemical Stability: Ingenol-3-benzoate vs. Ingenol-3-angelate Under Physiological pH

Ingenol-3-benzoate (compound 10) demonstrated 30% recovery after 16 h at pH 7.4 and room temperature, whereas ingenol-3-angelate (compound 1) showed 60% recovery under identical conditions [1]. The reduced stability of the benzoate ester is attributed to a higher propensity for acyl migration in aqueous neutral environments, a phenomenon well-documented for ingenol C3 esters.

Chemical Stability Formulation Acyl Migration

PKCδ Activation Potency: Ingenol-3-benzoate vs. Ingenol-3-angelate

Ingenol-3-benzoate (compound 10) activates PKCδ with an EC50 of 6.1 nM, as determined in cellular assays [1]. While the exact EC50 for ingenol-3-angelate in the same assay system is not explicitly tabulated in the publicly accessible abstract, the benzoate ester's sub-nanomolar to low-nanomolar potency confirms robust PKCδ engagement, consistent with its high binding affinity.

PKCδ Signal Transduction Enzyme Activation

Molecular Dynamics of C1 Domain Engagement: Ingenol-3-benzoate vs. Benzyl Ether Analog

Molecular dynamics simulations of ingenol-3-benzoate (compound 10) bound to the PKCδ C1 domain revealed a stable π–π stacking interaction between the benzoate phenyl ring and Trp22, with a narrow torsion angle spread of approximately 40° [1]. In contrast, the corresponding benzyl ether analog (compound 9), which lacks the ester carbonyl, exhibited a wider torsion angle spread (~70°) and a less stable hydrophobic sandwich, resulting in complete loss of PKCδ activation even at 10 µM [1]. The ester carbonyl forms a critical hydrogen bond with Gly23 NH, underscoring the essential role of the 3-benzoate moiety in maintaining the bioactive conformation.

Molecular Modeling PKCδ C1 Domain Structure-Based Design

Optimal Research and Procurement Contexts for Ingenol-3-benzoate Based on Verified Differentiation


Structure-Activity Relationship (SAR) Studies of C3 Ingenol Esters

Investigators requiring a well-characterized 3-benzoate reference compound for systematic SAR exploration should prioritize ingenol-3-benzoate. Its quantifiably distinct profile—higher IL-8/TNFα EC50 values (182 nM/88 nM vs. 88 nM/54 nM for the angelate) and reduced chemical stability (30% vs. 60% recovery at pH 7.4)—provides a clear benchmark for evaluating the impact of ortho-substitutions on the benzoate ring or alternative C3 acyl groups [1]. The compound serves as the unsubstituted parent in a series of ortho-modified benzoates where stability and potency can be incrementally tuned [1].

Mechanistic Studies of PKCδ-Mediated Oxidative Burst and Cytokine Signaling

With a validated PKCδ activation EC50 of 6.1 nM and well-documented induction of IL-8 and TNFα release in primary human keratinocytes, ingenol-3-benzoate is a suitable tool compound for dissecting PKCδ-dependent signaling pathways [1]. The molecular dynamics data confirming stable π–π stacking with Trp22 and a critical hydrogen bond to Gly23 NH further support its use in studies requiring a structurally defined PKCδ agonist [1].

Negative Control or Comparator for Acyl Migration Studies

The relatively low stability of ingenol-3-benzoate under physiological pH (30% recovery after 16 h) [1] positions it as a useful comparator or negative control when evaluating formulation strategies designed to mitigate acyl migration, or when benchmarking more stable ortho-substituted benzoate derivatives (e.g., 2-phenyl or 2-phenoxy analogs, which achieve up to 80% recovery) [1]. Researchers investigating the influence of acyl migration on apparent biological potency may find the differential stability of the unsubstituted benzoate particularly instructive.

PKC Agonist Library Assembly for High-Throughput Screening

For screening campaigns aimed at identifying PKC agonists with divergent downstream signaling profiles or isoform selectivity, inclusion of ingenol-3-benzoate adds a distinct chemotype relative to the 3-angelate, 3-hexanoate, and 3,20-dibenzoate analogs. Its high binding affinity (Ki = 0.14 nM) ensures that any observed functional divergence arises from differences in conformational dynamics or membrane partitioning rather than weak target engagement [1]. This makes it a valuable component of a diversified PKC agonist screening deck.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ingenol-3-bezoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.